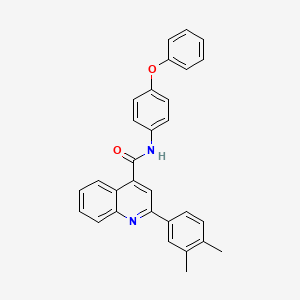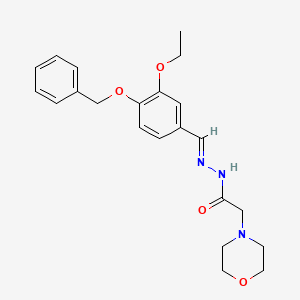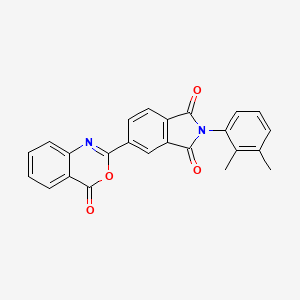![molecular formula C20H28N4O4 B11664101 Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, a methoxyphenyl group, and a diethylaminoethyl side chain, making it a unique molecule with interesting chemical properties.
准备方法
合成路线和反应条件
嘧啶-2,4,6(1H,3H,5H)-三酮衍生物的合成通常涉及多步有机反应。起始原料通常包括嘧啶衍生物,它们经历各种化学转化,如烷基化、酰化和缩合反应。特定反应条件,如温度、溶剂和催化剂,经过优化以获得高产率和纯度。
工业生产方法
此类化合物的工业生产可能涉及使用连续流动反应器或间歇反应器进行大规模合成。该工艺旨在具有成本效益且环境友好,并考虑废物管理和溶剂和试剂的回收。
化学反应分析
反应类型
嘧啶-2,4,6(1H,3H,5H)-三酮衍生物可以经历各种化学反应,包括:
氧化: 引入氧原子,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 去除氧原子或添加氢原子,通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 用另一个官能团取代一个官能团,使用卤素或亲核试剂等试剂。
常见试剂和条件
这些反应中使用的常见试剂包括酸、碱、氧化剂、还原剂和乙醇、甲醇和二氯甲烷等溶剂。仔细控制反应条件,如温度、压力和 pH 值,以获得所需的产物。
形成的主要产物
从这些反应中形成的主要产物取决于化合物中存在的特定官能团。例如,氧化可能会生成羟基化衍生物,而取代反应可能会生成卤代或烷基化产物。
科学研究应用
化学
在化学中,嘧啶-2,4,6(1H,3H,5H)-三酮衍生物因其独特的反应性和作为更复杂分子的构建基块的潜力而被研究。
生物学
在生物学中,这些化合物可能会因其与 DNA 和蛋白质等生物大分子之间的相互作用而被研究,这可能会导致在基因研究和生物技术中的应用。
医药
在医药中,嘧啶-2,4,6(1H,3H,5H)-三酮衍生物可能因其药理特性而被探索,包括作为治疗各种疾病的治疗剂的潜在用途。
工业
在工业中,这些化合物可能在开发新材料、农用化学品和其他特种化学品中找到应用。
作用机制
嘧啶-2,4,6(1H,3H,5H)-三酮衍生物的作用机制涉及它们与特定分子靶标(如酶或受体)的相互作用。这些相互作用可以调节生物通路,从而导致各种生理效应。对所涉及的分子靶标和通路的详细研究对于全面了解化合物的效应至关重要。
相似化合物的比较
类似化合物
类似的化合物包括其他嘧啶衍生物,如尿嘧啶、胸腺嘧啶和胞嘧啶,它们因其在核酸中的作用而闻名。
独特性
5-[1-(2-二乙氨基乙基氨基)丙叉]-1-(4-甲氧基苯基)-嘧啶-2,4,6(1H,3H,5H)-三酮的独特性在于其特定的官能团,与其他嘧啶衍生物相比,这些官能团可能会赋予其独特的化学和生物学特性。
属性
分子式 |
C20H28N4O4 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
5-[N-[2-(diethylamino)ethyl]-C-ethylcarbonimidoyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H28N4O4/c1-5-16(21-12-13-23(6-2)7-3)17-18(25)22-20(27)24(19(17)26)14-8-10-15(28-4)11-9-14/h8-11,26H,5-7,12-13H2,1-4H3,(H,22,25,27) |
InChI 键 |
MUULKXYEBQXBTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NCCN(CC)CC)C1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)



![6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol](/img/structure/B11664127.png)
